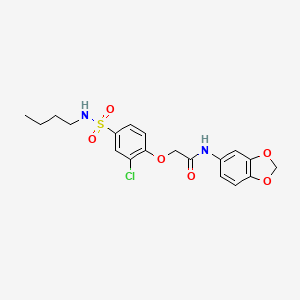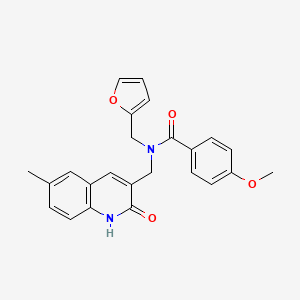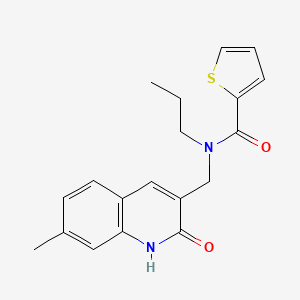
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide, also known as GMX1778, is a synthetic small molecule that has been studied extensively for its potential therapeutic applications in various diseases. This molecule belongs to the class of NAD+ biosynthesis inhibitors and has been shown to have promising effects in preclinical studies.
Mécanisme D'action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a critical enzyme involved in the NAD+ biosynthesis pathway. NAD+ is an essential coenzyme that plays a critical role in cellular metabolism and energy production. By inhibiting NAMPT, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide reduces the levels of NAD+ in cells, leading to cell death in cancer cells and reducing inflammation in cardiovascular and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. The molecule has been shown to induce cell death in cancer cells, reduce inflammation in cardiovascular and neurodegenerative diseases, and improve glucose metabolism in type 2 diabetes. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been shown to improve the survival and function of neurons in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has several advantages and limitations for lab experiments. The molecule has been shown to have high potency and selectivity against NAMPT, making it an ideal tool for studying the NAD+ biosynthesis pathway. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has limited solubility in water, which can make it challenging to administer in vivo. Additionally, the molecule has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. One potential application is in the treatment of cancer, where N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has shown promising results in preclinical studies. Another potential application is in the treatment of cardiovascular and neurodegenerative diseases, where N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to reduce inflammation and improve neuronal survival and function. Additionally, further studies are needed to optimize the synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide to improve its solubility and half-life.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide involves the reaction of 2-hydroxy-7-methylquinoline with propylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. The molecule has been shown to inhibit the NAD+ biosynthesis pathway, which plays a critical role in cellular metabolism and energy production. By inhibiting this pathway, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to induce cell death in cancer cells and reduce inflammation in cardiovascular and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-8-21(19(23)17-5-4-9-24-17)12-15-11-14-7-6-13(2)10-16(14)20-18(15)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIDAXVBHPOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

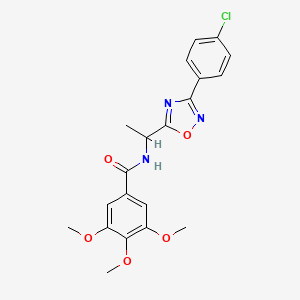
![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
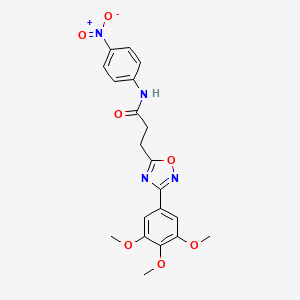
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)

![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)
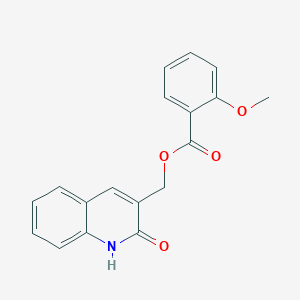
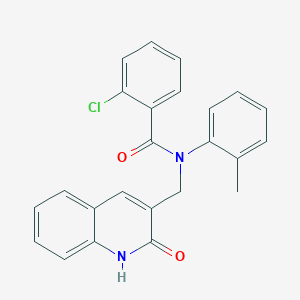
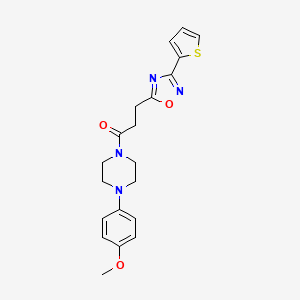
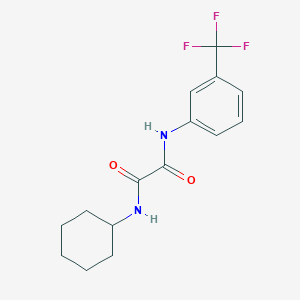
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)

